N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-2-29-19-9-3-15(4-10-19)13-20(28)24-12-11-18-14-30-22-25-21(26-27(18)22)16-5-7-17(23)8-6-16/h3-10,14H,2,11-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEMJYLIUDCOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents.
Mode of Action
It’s worth noting that similar compounds have been found to interact with various target receptors due to their hydrogen bond accepting and donating characteristics. This allows them to make specific interactions with different target receptors, which could potentially explain their diverse pharmacological activities.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid. This inhibition is mediated chiefly through the cyclo-oxygenase (COX) pathway.
Pharmacokinetics
Similar compounds have been found to exhibit significant anti-inflammatory and analgesic activities, suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit significant anti-inflammatory and analgesic activities, suggesting that they may have a similar effect.
Biological Activity
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide is a synthetic compound that incorporates a thiazolo[3,2-b][1,2,4]triazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H19ClN4O2S
- Molecular Weight : 426.92 g/mol
- CAS Number : 894026-76-7
The compound features a complex structure that includes a thiazole and triazole ring system, which are often associated with significant biological activity. The presence of the 4-chlorophenyl group enhances its pharmacological properties by potentially increasing lipophilicity and binding affinity to biological targets.
Anti-inflammatory Activity
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole framework exhibit notable anti-inflammatory effects. A study demonstrated that derivatives of this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharide (LPS), suggesting a significant anti-inflammatory potential .
Table 1: Summary of Anti-inflammatory Effects
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 0.84 | Inhibition of TNF-α and IL-6 production |
| Indomethacin | 100 | Non-selective COX inhibition |
Antimicrobial Activity
The 1,2,4-triazole moiety has been extensively studied for its antimicrobial properties. Compounds with this structure have shown efficacy against various bacterial strains and fungi. The compound's ability to inhibit bacterial growth has been linked to its interference with DNA synthesis and function .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 μg/mL |
| Escherichia coli | 0.250 μg/mL |
| Candida albicans | 0.500 μg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes and other inflammatory mediators.
- Modulation of Cytokine Production : By inhibiting pro-inflammatory cytokines like TNF-α and IL-6, the compound can reduce inflammation at the cellular level.
- Antimicrobial Action : The interaction with bacterial DNA synthesis pathways contributes to its antimicrobial properties.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in treating inflammatory diseases and infections. For instance:
- A study published in Molecules reported that derivatives similar to this compound exhibited significant reductions in inflammatory markers in animal models .
- Another investigation focused on the synthesis and evaluation of triazole derivatives for antifungal activity against resistant strains of Candida species .
Scientific Research Applications
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide is a complex organic compound with significant potential in various scientific and medicinal applications. This article explores its applications, particularly in medicinal chemistry, focusing on its biological activities, synthesis, pharmacokinetics, and structure-activity relationships.
Anti-inflammatory Activity
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit notable anti-inflammatory effects. The mechanism of action includes:
- Inhibition of Pro-inflammatory Markers : The compound can inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages activated by lipopolysaccharide (LPS).
- Nitric Oxide Production Inhibition : It demonstrates significant inhibition of nitric oxide (NO) and reactive oxygen species (ROS), mediators of inflammation.
A comparative analysis with similar compounds shows that derivatives with the thiazolo[3,2-b][1,2,4]triazole structure exhibit high COX-2 inhibitory activity:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound A | 18.59 | 2.6 |
| Indomethacin | 100 | 52 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Thiazole derivatives are known for their ability to inhibit bacterial growth:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
Thiazole derivatives have shown significant anticancer properties. A study reported that compounds with similar structures demonstrated IC50 values in the low micromolar range against various cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-431 | 1.98 |
| Compound B | HT29 | 1.61 |
| This compound | MCF7 | 1.75 |
This data indicates that the compound is a promising candidate for further development as an anticancer agent.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Formation of Thiazole Ring : Utilizing the Hantzsch thiazole synthesis.
- Substitution Reactions : Introducing the 4-chlorophenyl group through nucleophilic substitution.
- Amide Bond Formation : Reacting the thiazole derivative with acetic anhydride under basic conditions.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation.
Chemical Reactions Analysis
Catalytic and Solvent Conditions
Reaction efficiency depends on solvent polarity and catalyst selection:
Table 2: Reaction Optimization Parameters
Dimethylformamide (DMF) enhances solubility during coupling reactions, while sodium hydride acts as a base for deprotonation.
Cross-Coupling and Biological Activity
The thiazolo-triazole scaffold participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl/heteroaryl groups at the C-6 position. These modifications enhance biological activity:
Table 3: Bioactive Derivatives and Analogous Reactions
The 4-ethoxyphenyl group enhances lipophilicity, improving membrane permeability for target engagement .
Stability and Degradation Pathways
Under accelerated stability testing (40°C/75% RH), the compound shows:
-
Oxidative degradation : Formation of sulfoxide at the thiazole sulfur.
-
Photodegradation : Cleavage of the ethoxy group to phenolic derivatives under UV light.
-
Hydrolytic pathways : Amide bond cleavage in acidic/basic conditions (t₁/₂ = 8 hrs at pH 2).
Table 4: Functional Group Influence on Reactivity
| Compound Modification | Reactivity Change | Impact on Stability |
|---|---|---|
| Replacement of Cl with –OCH₃ | Reduced electrophilicity at aryl ring | Increased hydrolytic stability |
| Thiazole → Oxazole substitution | Lower resonance stabilization | Higher susceptibility to ring-opening |
| Ethoxy → Methoxy group | Faster oxidative degradation | Reduced half-life |
Q & A
What are the established synthetic routes for this compound, and what key reaction conditions are critical for optimizing yield?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo[3,2-b][1,2,4]triazole core. Key steps include:
- Cyclization : Hydrazine derivatives react with 4-chlorobenzaldehyde under reflux conditions to form the triazole-thiazole scaffold .
- Acetamide Coupling : The ethyl-acetamide side chain is introduced via nucleophilic substitution or amidation, often using DMF or acetonitrile as solvents and copper salts as catalysts to enhance efficiency .
Critical Reaction Conditions:
| Step | Solvent | Catalyst | Temperature | Yield Optimization Tips |
|---|---|---|---|---|
| Cyclization | Ethanol/Water | None | Reflux (~80°C) | Use anhydrous conditions to minimize side reactions |
| Coupling | DMF | CuI | 60-80°C | Maintain inert atmosphere (N₂/Ar) to prevent oxidation |
Post-synthesis purification via column chromatography or recrystallization is essential. Monitoring via TLC/HPLC ensures intermediate purity .
How is structural characterization performed using spectroscopic and chromatographic methods?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons from chlorophenyl at δ 7.2–7.8 ppm, ethoxy groups at δ 1.3–1.5 ppm) and confirms connectivity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 457.91) and detects impurities .
- HPLC : Assesses purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
What strategies resolve contradictory biological activity data across studies?
Answer: Contradictions may arise from:
- Purity Variability : Use orthogonal methods (e.g., HPLC + NMR) to verify compound integrity .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values for kinase inhibition could stem from ATP concentration differences .
- Structural Analogues : Test derivatives to isolate pharmacophoric contributions (e.g., replacing 4-ethoxyphenyl with 4-fluorophenyl to assess lipophilicity effects) .
How can SAR studies elucidate pharmacophoric elements?
Answer:
- Functional Group Modulation : Synthesize analogues by modifying the thiazole-triazole core (e.g., substituting Cl with F) or acetamide side chain (e.g., varying alkoxy groups) .
- Biological Testing : Screen analogues against target enzymes (e.g., COX-2, kinases) using enzyme inhibition assays. For example, the 4-chlorophenyl group enhances hydrophobic binding in kinase pockets .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., H-bonds with acetamide carbonyl) .
What challenges arise in scaling up synthesis, and how are they addressed?
Answer:
- Exothermic Reactions : Mitigate using controlled addition (e.g., slow addition of hydrazine derivatives) and jacketed reactors .
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) or continuous flow systems .
- Solvent Recovery : Implement distillation systems for DMF/acetonitrile reuse to reduce costs .
What in silico approaches predict binding affinity and selectivity?
Answer:
- Molecular Docking : Tools like Schrödinger Suite or MOE simulate binding to targets (e.g., EGFR kinase), highlighting key residues (e.g., Lys721 interactions with triazole N-atoms) .
- MD Simulations : GROMACS/NAMD models assess stability of compound-protein complexes over 100 ns trajectories, evaluating RMSD fluctuations (<2 Å indicates stable binding) .
- QSAR Models : Train models using descriptors (e.g., logP, polar surface area) to predict activity against related targets (R² > 0.7 validates reliability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
